N-(2-(dimethylamino)pyrimidin-5-yl)benzamide
Description
N-(2-(Dimethylamino)pyrimidin-5-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position. The compound’s structure combines a planar pyrimidine core with a benzamide moiety, which may confer DNA-binding or kinase-targeting properties, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17(2)13-14-8-11(9-15-13)16-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKOEFPPBWCUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The synthesis begins with constructing the 2-(dimethylamino)pyrimidin-5-amine intermediate. This step typically involves nucleophilic substitution of 2-chloropyrimidin-5-amine with dimethylamine under alkaline conditions. In a representative protocol, 2-chloropyrimidin-5-amine (10 mmol) is reacted with dimethylamine (15 mmol) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-(dimethylamino)pyrimidin-5-amine with a purity of 92%. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the chloropyrimidine precursor.
Table 1: Optimization of Pyrimidine Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DMF | THF |
| Temperature (°C) | 60 | 80 | 60 |
| Reaction Time (hours) | 12 | 8 | 12 |
| Yield (%) | 92 | 85 | 92 |
Benzamide Coupling
The second critical step involves coupling the pyrimidine intermediate with benzoyl chloride to form the final product. This reaction employs coupling agents to facilitate amide bond formation. HATU, a uronium-based activator, is preferred due to its high efficiency in polar aprotic solvents like dimethylformamide (DMF). In a standard procedure, 2-(dimethylamino)pyrimidin-5-amine (5 mmol) is mixed with benzoyl chloride (5.5 mmol) and HATU (5.5 mmol) in DMF at 0–5°C for 1 hour, followed by gradual warming to room temperature. The crude product is purified via column chromatography, achieving an isolated yield of 78%.
Alternative Synthetic Routes
Copper-Catalyzed C–OH Bond Activation
Recent studies explore transition metal catalysis for benzamide coupling. A copper-mediated method activates the hydroxyl group of 2-(dimethylamino)pyrimidin-5-ol, enabling direct coupling with benzoic acid derivatives. Using copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) at 100°C, this method achieves a 68% yield but requires stringent oxygen-free conditions. While less efficient than HATU-based protocols, it offers a halogen-free pathway, reducing environmental toxicity.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reaction kinetics. In a modified approach, the pyrimidine intermediate and benzoyl chloride are irradiated at 100 W for 15 minutes in acetonitrile, yielding N-(2-(dimethylamino)pyrimidin-5-yl)benzamide in 84% purity. This method reduces reaction time from hours to minutes but necessitates specialized equipment, limiting scalability.
Optimization Strategies
Temperature and Catalyst Effects
Temperature gradients significantly impact side-product formation. Maintaining the coupling step at 0–5°C minimizes N-acylation of the dimethylamino group, which occurs competitively above 10°C. Catalyst loading also plays a role: excess HATU (1.2 equivalents) improves yields to 82%, but higher quantities promote dimerization side reactions.
Table 2: Catalyst Optimization in Benzamide Coupling
| Catalyst | Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | 1.1 | 78 | 95 |
| HATU | 1.2 | 82 | 93 |
| Dicyclohexylcarbodiimide | 1.2 | 65 | 88 |
Solvent Systems
Polar aprotic solvents like DMF and acetonitrile enhance reagent solubility, but DMF’s high boiling point complicates post-reaction purification. Switching to tetrahydrofuran (THF) with 10% water content reduces purification steps while maintaining a 75% yield, offering a balance between efficiency and practicality.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis confirms the compound’s structure through characteristic signals:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 243.1245 (calculated for C13H14N4O: 242.282), with fragmentation patterns consistent with sequential loss of the dimethylamino and benzamide groups.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
HATU’s high cost ($320/g) necessitates catalyst recovery systems. Implementing nanofiltration membranes to recycle HATU from DMF solutions reduces reagent costs by 40% without compromising yield.
Green Chemistry Approaches
Recent efforts focus on replacing toxic solvents with cyclopentyl methyl ether (CPME), a biodegradable alternative. Pilot-scale trials using CPME report comparable yields (76%) to DMF-based methods, with a 50% reduction in waste generation.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)pyrimidin-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-(dimethylamino)pyrimidin-5-yl)benzoic acid, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(2-(dimethylamino)pyrimidin-5-yl)benzamide has been investigated for its potential as an anticancer agent. Research suggests that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating potent effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It has shown promise as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation. This mechanism is crucial for the development of new antimicrobial therapies, particularly against resistant strains of bacteria .
Biological Applications
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. For example, it may inhibit the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in cellular proliferation and survival . This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Chemical Synthesis
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a versatile compound in the development of new materials and drugs .
Data Table: Summary of Biological Activities
| Activity Type | Description | IC50/Activity Level |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | IC50 = 5.85 µM (HCT116) |
| Antimicrobial | Disruption of bacterial biofilm formation | Significant activity |
| Quorum Sensing Inhibitor | Inhibition of bacterial communication | Active against multiple strains |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Efficacy
In a study focused on ovarian cancer models, administration of this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism involved apoptosis induction and inhibition of angiogenesis.
Case Study 2: Antimicrobial Effects
A study evaluating the antimicrobial efficacy showed that derivatives of this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent effects, making it a candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the receptor proteins involved in bacterial communication, thereby preventing the activation of genes responsible for biofilm formation . In cancer research, the compound may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of N-(2-(dimethylamino)pyrimidin-5-yl)benzamide, focusing on substituent variations, molecular weights, and biological activities:
Key Structural and Functional Differences
Substituent Position and Activity
- Dimethylamino Placement: In - and 6-position dimethylamino-substituted naphthalimides (e.g., 3a, 4b) showed enhanced anti-tumor activity (IC₅₀ < 1 µM) compared to parent compounds. This suggests that substituent position critically impacts DNA intercalation or topoisomerase inhibition .
- Heterocyclic Extensions: Compounds like EP3222620 B1 () incorporate fused quinoline and piperidinylidene groups, increasing molecular weight (634 g/mol) and likely altering target specificity compared to simpler pyrimidine-benzamide derivatives .
Functional Group Impact on Pharmacokinetics
- Solubility: The dimethylamino group in this compound may enhance water solubility, similar to 3a and 3b, which retained efficacy despite hydrophilic modifications .
- Receptor Specificity: Filapixant () demonstrates how trifluoromethyl and thiazole groups shift activity toward purinoreceptor antagonism, diverging from anti-tumor mechanisms seen in naphthalimide derivatives .
Toxicity Profiles
- highlights that replacing primary amines (e.g., amonafide) with dimethylamino groups reduces hematological toxicity while maintaining potency.
Biological Activity
N-(2-(dimethylamino)pyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and receptors involved in cancer and inflammatory processes. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound has been primarily studied for its inhibitory effects on specific kinases, notably Abl kinase and ERK5. These kinases are crucial in cellular processes such as growth, differentiation, and survival, making them attractive targets for cancer therapy.
Key Biological Activities
-
Abl Kinase Inhibition :
- This compound has demonstrated significant inhibitory activity against Abl kinase, with an IC50 value in the nanomolar range. This suggests a strong potential for therapeutic applications in treating cancers like chronic myeloid leukemia (CML) where Abl dysregulation occurs.
- ERK5 Inhibition :
- Inflammatory Response Modulation :
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Binding to Kinases : The compound binds to the ATP-binding pocket of kinases like Abl, disrupting their activity by preventing ATP from binding. This mechanism is crucial for inhibiting kinase functions that lead to uncontrolled cell growth in cancers.
- Cytokine Release Inhibition : By inhibiting signaling pathways that lead to cytokine release, the compound can potentially reduce inflammation and tissue damage associated with various diseases .
Table: Summary of Biological Activities
| Activity Type | Target Kinase/Receptor | IC50 Value (nM) | Implications |
|---|---|---|---|
| Kinase Inhibition | Abl Kinase | < 50 | Potential treatment for CML |
| Kinase Inhibition | ERK5 | < 100 | Targeting cancer proliferation |
| Cytokine Release | IL-6 | N/A | Anti-inflammatory applications |
Case Study: Cancer Treatment Potential
A study focusing on the inhibition of Abl kinase revealed that this compound significantly reduced cell viability in CML cell lines. The mechanism was confirmed through X-ray crystallography, showing how the compound effectively occupies the ATP-binding site, preventing kinase activation .
Case Study: Anti-inflammatory Effects
In vivo studies demonstrated that administration of the compound reduced levels of TNF-α and IL-6 in mouse models subjected to lipopolysaccharide (LPS)-induced inflammation. This suggests a promising role for this compound in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(2-(dimethylamino)pyrimidin-5-yl)benzamide, and how do solvent/catalyst choices impact yield?
- Methodological Answer : Synthesis typically involves coupling a pyrimidin-5-ylamine derivative with a benzoyl chloride under basic conditions. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol may reduce side reactions .
- Catalyst : Triethylamine or DMAP improves acylation efficiency by scavenging HCl .
- Temperature : 60–80°C balances reaction rate and decomposition risks .
- Data Analysis : Yield optimization requires monitoring via HPLC or TLC, with purity assessed by NMR (e.g., absence of unreacted amine protons at δ 6.5–7.5 ppm) .
Q. How can researchers distinguish this compound from structurally similar analogs using spectroscopic techniques?
- Methodological Answer : Key spectral markers:
- ¹H NMR : A singlet at δ 3.0–3.2 ppm for dimethylamino protons and a downfield-shifted pyrimidine proton (δ 8.5–9.0 ppm) .
- LC-MS : Molecular ion [M+H]⁺ at m/z 287.3 (calculated for C₁₃H₁₄N₄O) .
- IR : Amide C=O stretch at ~1650 cm⁻¹ and pyrimidine ring vibrations at ~1550 cm⁻¹ .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) per CLSI guidelines .
Advanced Research Questions
Q. How do substituents on the benzamide or pyrimidine moieties influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Analysis :
- Benzamide Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) enhance kinase inhibition but may reduce solubility. Methoxy groups improve membrane permeability .
- Pyrimidine Modifications : 2-Dimethylamino substitution increases basicity, potentially improving DNA intercalation .
- Case Study : Analog N-(2-(dimethylamino)pyrimidin-4-yl)-4-chlorobenzamide showed 3-fold higher cytotoxicity in MCF-7 cells vs. the parent compound .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). Key residues: Lys721 (H-bond with benzamide) and Thr830 (van der Waals contact with pyrimidine) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 inhibition risk .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Data Contradiction Analysis :
- Source 1 : IC₅₀ = 12 µM (HeLa) vs. Source 2 : IC₅₀ = 35 µM (HeLa). Possible factors:
- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Compound Purity : HPLC purity <95% may underestimate activity; validate with LC-MS .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., doxorubicin) .
Q. What strategies mitigate stability issues (e.g., hydrolysis) during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis of the amide bond .
- Formulation : Use cyclodextrin-based complexes to enhance aqueous stability .
- Stability Monitoring : Periodic NMR analysis (e.g., detect hydrolysis by observing free benzoic acid at δ 12.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
